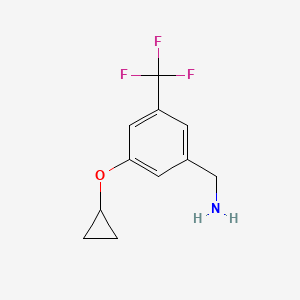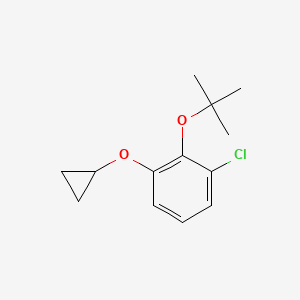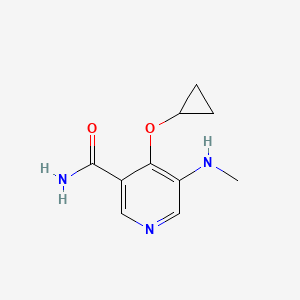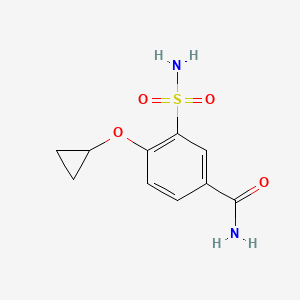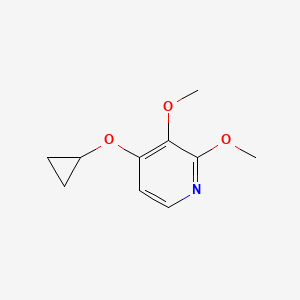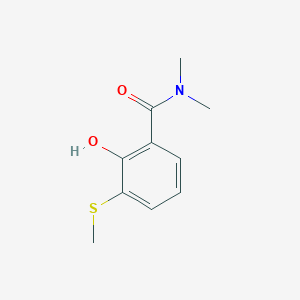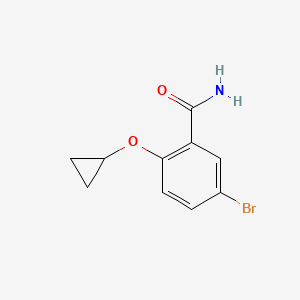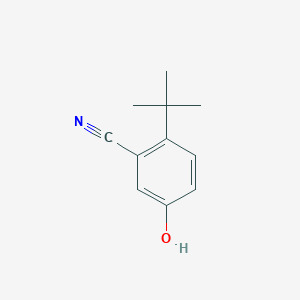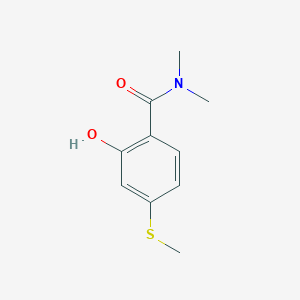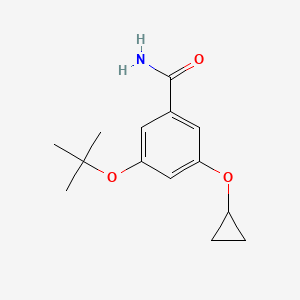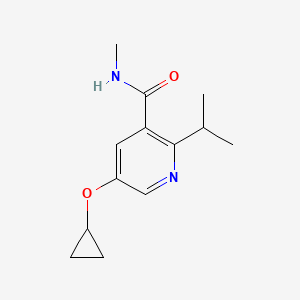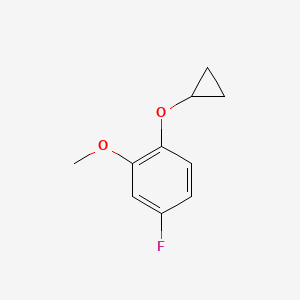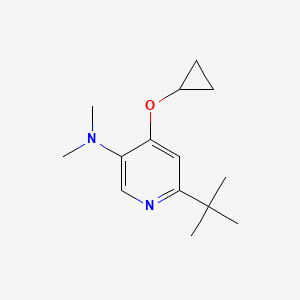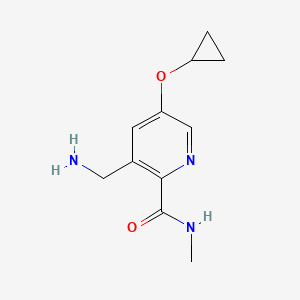
3-(Aminomethyl)-5-cyclopropoxy-N-methylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-5-cyclopropoxy-N-methylpicolinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a picolinamide core, which is a derivative of picolinic acid, and includes functional groups such as an aminomethyl group and a cyclopropoxy group. These functional groups contribute to its reactivity and potential utility in different chemical and biological contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-cyclopropoxy-N-methylpicolinamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Picolinamide Core: The synthesis begins with the preparation of the picolinamide core. This can be achieved by reacting picolinic acid with an appropriate amine under dehydrating conditions to form the amide bond.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the picolinamide derivative with a cyclopropyl halide in the presence of a base.
Aminomethylation: The final step involves the introduction of the aminomethyl group. This can be achieved through a Mannich reaction, where the picolinamide derivative is reacted with formaldehyde and a secondary amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-5-cyclopropoxy-N-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The cyclopropoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-5-cyclopropoxy-N-methylpicolinamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound can be used as a probe to study biological processes, particularly those involving amine-containing molecules.
Industry: The compound can be used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-5-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the cyclopropoxy group can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.
2-Amino-2-methylpropan-1-ol: Used as a buffer and in the synthesis of other organic compounds.
Uniqueness
3-(Aminomethyl)-5-cyclopropoxy-N-methylpicolinamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C11H15N3O2 |
|---|---|
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
3-(aminomethyl)-5-cyclopropyloxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-13-11(15)10-7(5-12)4-9(6-14-10)16-8-2-3-8/h4,6,8H,2-3,5,12H2,1H3,(H,13,15) |
InChI-Schlüssel |
NHSYUMCWBKRPLW-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(C=C(C=N1)OC2CC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


